5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-Chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine-dione derivative characterized by a fused bicyclic core with chloro and methyl substituents at positions 5, 1, 3, and 5. This compound belongs to a broader class of pyridopyrimidine-diones, which are extensively studied for their diverse biological activities, including antimicrobial, herbicidal, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIENVFFFVGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Substitution: Substitution reactions can occur at the methyl or chloro groups, often using nucleophiles like benzylamine (BnNH2) or other amines.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid
Substitution: Benzylamine (BnNH2), sodium methoxide (MeONa)
Major Products
Oxidation: Introduction of oxygen-containing functional groups
Substitution: Formation of derivatives with substituted amine groups
Scientific Research Applications
5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative and antimicrobial activities, making it a candidate for drug development.
Medicine: Potential use as an anti-inflammatory and analgesic agent.
Industry: Applications in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Molecular Targets: Phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, cyclin-dependent kinases (CDKs).
Pathways Involved: Inhibition of PI3K and CDKs, leading to antiproliferative effects.
Comparison with Similar Compounds
Key Observations:
- Chloro vs. Fluorophenyl Groups : The chloro substituent at position 5 in the target compound may confer distinct electronic effects compared to the trifluorophenyl group in compound 2o, which shows strong herbicidal activity via π–π interactions and hydrogen bonding with PPO enzymes .
- Thieno vs. Pyrido Cores: Thieno[2,3-d]pyrimidine derivatives (e.g., –6) exhibit notable antimicrobial activity, likely due to enhanced membrane permeability from the sulfur atom. In contrast, pyrido[2,3-d]pyrimidines (e.g., –10) are more commonly associated with herbicidal applications.
- Methyl Substitutions : Methyl groups at positions 1, 3, and 6 in the target compound may improve metabolic stability compared to analogs with bulkier substituents (e.g., pentyl or cyclopropyl groups in –14).
Herbicidal Activity
Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) inhibits Nicotiana tabacum PPO via hydrogen bonding (Arg98, Thr176) and π–π interactions with FAD600, achieving an IC₅₀ of 0.82 μM . The target compound’s chloro and methyl groups may reduce affinity compared to 2o’s fluorophenyl moiety, which enhances electron-withdrawing effects and target binding.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives (–6) show superior activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria compared to pyrido[2,3-d]pyrimidines. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits a MIC of 12.5 μg/mL against P. aeruginosa, outperforming streptomycin . The target compound’s pyrido core and chloro group may limit similar efficacy.
Enzyme Inhibition
Pyrano[2,3-d]pyrimidine-diones () inhibit α-amylase and α-glucosidase (IC₅₀ values: 8.2–22.4 μM), likely due to hydrogen bonding with catalytic residues. The target compound’s pyrido core may alter binding modes, but its chloro group could enhance halogen bonding with enzymes.
Physicochemical and Electronic Properties
Frontier molecular orbital (FMO) analysis of compound 2o reveals a HOMO-LUMO gap of 4.12 eV, with electron density localized on the pyridopyrimidine ring . The target compound’s chloro substituent may lower the LUMO energy, increasing electrophilicity and reactivity. Compared to acetyl- or pentyl-substituted analogs (), its methyl groups likely reduce steric hindrance, improving membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
